molecular formula C22H24N2O3 B7693969 N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide

N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide

Cat. No. B7693969
M. Wt: 364.4 g/mol
InChI Key: CDVAUIIKOVMKJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide, also known as HQP-1351, is a novel small-molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of bacterial infections. HQP-1351 belongs to a class of compounds called pivaloyl esters, which have been shown to be effective against a wide range of bacterial pathogens.

Mechanism of Action

The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide involves the inhibition of bacterial DNA gyrase, an essential enzyme that is involved in the replication and transcription of bacterial DNA. By targeting this enzyme, N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide disrupts the normal functioning of the bacterial cell, leading to cell death.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide has been shown to have minimal toxicity in preclinical studies, with no significant adverse effects observed in animal models. The compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide is its broad-spectrum activity against a wide range of bacterial pathogens, including those that are resistant to multiple antibiotics. However, the compound is still in the early stages of development, and further studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several potential directions for future research on N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide. One area of interest is the development of combination therapies that include N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide and other antibiotics to enhance its efficacy against resistant bacterial strains. Another area of research is the development of new formulations of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide that can be administered in different ways, such as inhalation or topical application, to target specific types of infections. Finally, further studies are needed to determine the safety and efficacy of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide in humans, and to establish its role in the treatment of bacterial infections.

Synthesis Methods

The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide involves several steps, including the preparation of the starting materials, the formation of the pivaloyl ester, and the coupling of the quinoline and phenyl groups. The final product is obtained through a series of purification and characterization steps.

Scientific Research Applications

N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide has been extensively studied in preclinical models and has shown promising results in the treatment of a variety of bacterial infections, including those caused by multidrug-resistant pathogens. The compound has been shown to have potent activity against Gram-negative bacteria, including Pseudomonas aeruginosa and Acinetobacter baumannii, as well as Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium.

properties

IUPAC Name

N-(2-methoxyphenyl)-2,2-dimethyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-22(2,3)21(26)24(18-11-7-8-12-19(18)27-4)14-16-13-15-9-5-6-10-17(15)23-20(16)25/h5-13H,14H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVAUIIKOVMKJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-2,2-dimethyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]propanamide

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